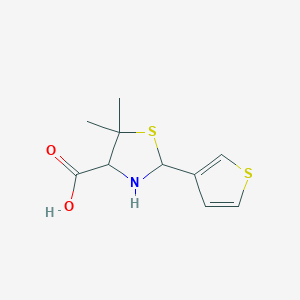
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a piperidine ring, a benzyloxybenzyl group, a thiophene ring, and an oxadiazole moiety, which contribute to its diverse chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperidine Intermediate:
- Starting with 4-(benzyloxy)benzyl chloride, it reacts with piperidine under basic conditions to form 1-(4-(benzyloxy)benzyl)piperidine.
- Reaction conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), reflux.
-
Synthesis of the Oxadiazole Ring:
- The intermediate is then reacted with thiophene-3-carboxylic acid hydrazide to form the oxadiazole ring.
- Reaction conditions: Solvent (e.g., ethanol), dehydrating agent (e.g., phosphorus oxychloride), heating.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Investigated for potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Acts as a ligand in receptor binding studies.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Binding to specific receptors: The piperidine and oxadiazole moieties may interact with neurotransmitter receptors or enzymes.
Modulation of molecular pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
2-(1-(4-(Methoxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(furan-3-yl)-1,3,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness:
- The presence of the benzyloxy group and thiophene ring in 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole provides unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
特性
IUPAC Name |
2-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-2-4-20(5-3-1)17-29-23-8-6-19(7-9-23)16-28-13-10-21(11-14-28)24-26-27-25(30-24)22-12-15-31-18-22/h1-9,12,15,18,21H,10-11,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPQLWJEXJDBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)
![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)




![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)
![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B3008956.png)
